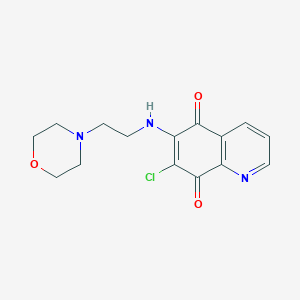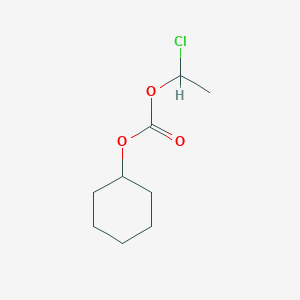
(1R)-1-(2-Nitrophenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Nitrophenyl)ethylamine, commonly known as NPEA, is a chemical compound that belongs to the class of aromatic amines. It is used in scientific research for its various applications in the field of biochemistry and pharmacology. NPEA is a chiral compound, which means it has two enantiomers, (R)-NPEA and (S)-NPEA. In
Mecanismo De Acción
The mechanism of action of ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine is not fully understood. However, it is believed to act as an agonist for the adrenergic and dopaminergic receptors. It has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
NPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the heart rate and blood pressure in animal studies. It also has a stimulatory effect on the central nervous system, leading to increased locomotor activity and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine in lab experiments include its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one limitation of using NPEA is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine in scientific research. One direction is the development of new compounds that have potential therapeutic applications. Another direction is the study of the effects of NPEA on different types of receptors and neurotransmitters. Additionally, future research could focus on the potential toxicity of NPEA and ways to mitigate its harmful effects.
Conclusion:
In conclusion, ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine is a chiral compound that has various applications in scientific research. Its synthesis method is efficient and yields a pure form of the compound. NPEA has been shown to have potential therapeutic applications and has various biochemical and physiological effects. However, its potential toxicity should be taken into consideration when handling the compound. Future research could focus on the development of new compounds and the study of the effects of NPEA on different receptors and neurotransmitters.
Métodos De Síntesis
The synthesis of ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine involves the reaction of (R)-2-bromo-1-phenylethanol with sodium nitrite and hydrochloric acid. The resulting compound is then reduced with sodium borohydride to obtain ((1R)-1-(2-Nitrophenyl)ethylamine)-1-(2-Nitrophenyl)ethylamine. This method of synthesis is efficient and yields a pure form of the compound.
Aplicaciones Científicas De Investigación
NPEA has been extensively used in scientific research for various applications. It is used as a ligand in receptor binding studies, particularly for the adrenergic and dopaminergic receptors. NPEA is also used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
Propiedades
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-Nitrophenyl)ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




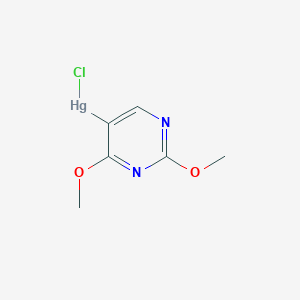

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
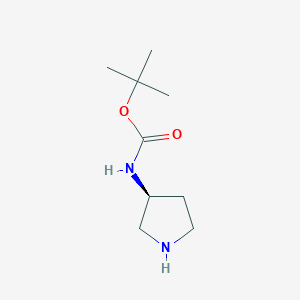
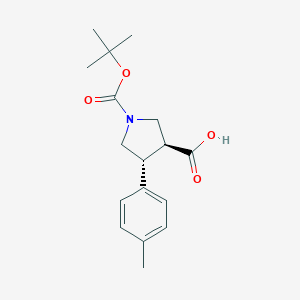
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)


